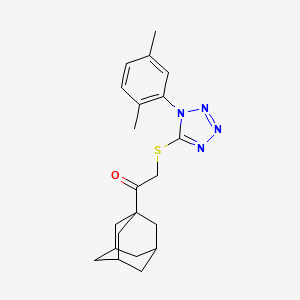
1-(Adamantan-1-yl)-2-((1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl)thio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-639483, also known as Ethanone, 2-[[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio]-1-tricyclo[3.3.1.13,7]dec-1-yl-, is a chemical compound with the molecular formula C21H26N4OS and a molecular weight of 382.52 g/mol . This compound is notable for its unique structure, which includes a tricyclo[3.3.1.13,7]decane ring system and a tetrazole moiety.
Preparation Methods
The synthesis of WAY-639483 involves several steps, starting with the preparation of the tricyclo[3.3.1.13,7]decane ring system. This is typically achieved through a Diels-Alder reaction, followed by functional group modifications to introduce the necessary substituents. The tetrazole moiety is then introduced via a cycloaddition reaction between an azide and a nitrile
Chemical Reactions Analysis
WAY-639483 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetrazole moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-639483 has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful tool for studying enzyme interactions and protein binding.
Medicine: WAY-639483 has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of WAY-639483 involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole moiety is known to mimic the structure of certain biological molecules, allowing WAY-639483 to bind to and inhibit specific enzymes. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
WAY-639483 can be compared to other compounds with similar structures, such as:
Tetrazole derivatives: These compounds share the tetrazole moiety and have similar biological activities.
Tricyclo[3.3.1.13,7]decane derivatives: These compounds share the tricyclic ring system and have similar chemical properties.
What sets WAY-639483 apart is its unique combination of these two structural features, which gives it distinct chemical and biological properties .
Biological Activity
1-(Adamantan-1-yl)-2-((1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl)thio)ethan-1-one (CAS: 791125-94-5) is a synthetic compound that has garnered interest due to its potential biological activities. This compound features a unique adamantane structure combined with a tetrazole moiety, suggesting diverse pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C21H26N4OS
- Molar Mass : 382.52 g/mol
- Structure : The compound consists of an adamantane core linked to a thioether and a tetrazole ring, which may contribute to its biological interactions.
The biological activity of the compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably:
- Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD) : Similar compounds have been shown to inhibit 11β-HSD1, an enzyme involved in cortisol metabolism. Inhibition of this enzyme can influence metabolic diseases like obesity and diabetes by modulating glucocorticoid action .
Anticancer Activity
Recent studies have demonstrated that derivatives of adamantane compounds exhibit significant anticancer properties. For instance, related compounds have shown:
- IC50 Values : Compounds similar to this compound have exhibited IC50 values ranging from 10–30 µM against various cancer cell lines, indicating moderate potency .
Case Studies
- Study on HepG2 Cells :
- Inhibition of Enzymatic Activity :
Comparative Biological Activity Table
| Compound Name | Target Enzyme | IC50 Value (µM) | Biological Effect |
|---|---|---|---|
| Compound A | 11β-HSD1 | 0.31 | High inhibition |
| Compound B | HepG2 Cells | 10.56 | Induces apoptosis |
| Target Compound | Unknown | TBD | TBD |
Properties
Molecular Formula |
C21H26N4OS |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-(1-adamantyl)-2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanylethanone |
InChI |
InChI=1S/C21H26N4OS/c1-13-3-4-14(2)18(5-13)25-20(22-23-24-25)27-12-19(26)21-9-15-6-16(10-21)8-17(7-15)11-21/h3-5,15-17H,6-12H2,1-2H3 |
InChI Key |
FDLVIZQVFRZDHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=N2)SCC(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















